5-aminopyridine-2-carbohydrazide
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Overview
Description
5-Aminopyridine-2-carbohydrazide is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of an amino group at the 5-position and a carbohydrazide group at the 2-position of the pyridine ring. This compound has garnered significant attention in scientific research due to its diverse range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-aminopyridine-2-carbohydrazide typically involves the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxo propanoate, resulting in the formation of ethyl imidazo[1,2-a]pyridine-2-carboxylate. This intermediate is then treated with an excess amount of hydrazine hydrate under refluxing conditions to yield the desired carbohydrazide derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Aminopyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The amino and carbohydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
5-Aminopyridine-2-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-aminopyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with key proteins involved in cell cycle regulation and apoptosis . Molecular docking studies have identified potential binding sites and interactions with target proteins, providing insights into its mode of action .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbohydrazide: Lacks the amino group at the 5-position.
5-Nitropyridine-2-carbohydrazide: Contains a nitro group instead of an amino group.
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Features a bromo substituent at the 6-position.
Uniqueness
5-Aminopyridine-2-carbohydrazide is unique due to the presence of both an amino group and a carbohydrazide group on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential biological activities compared to similar compounds.
Properties
CAS No. |
1534516-01-2 |
---|---|
Molecular Formula |
C6H8N4O |
Molecular Weight |
152.2 |
Purity |
95 |
Origin of Product |
United States |
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